4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)

Description

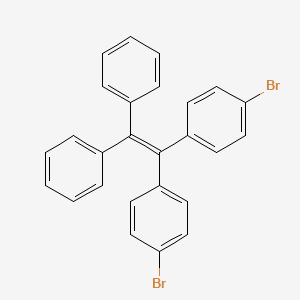

4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) is a brominated tetraphenylethylene (TPE) derivative characterized by a central ethene group flanked by two diphenyl units, each substituted with bromine at the para positions of the outer benzene rings (Fig. 1). Its molecular formula is C26H18Br2, with a molar mass of 482.24 g/mol . The compound is synthesized via bromination of bis(4-bromophenyl)methanone using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in anhydrous toluene at 140°C for 3 days, yielding 89% product purity after column chromatography .

TPE derivatives are renowned for aggregation-induced emission (AIE), where non-emissive molecules in solution fluoresce intensely upon aggregation due to restricted intramolecular motion . The bromine substituents in this compound enhance its electron-withdrawing capacity and reactivity, making it a precursor for Ullmann coupling reactions to form conjugated macrocycles or as a hole-transporting material in perovskite solar cells .

Properties

IUPAC Name |

1-bromo-4-[1-(4-bromophenyl)-2,2-diphenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFLSAYXQSMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) typically involves the reaction of 4-bromobenzophenone with diphenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of diphenylethene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted diphenylethene derivatives.

Oxidation: Formation of diphenylethene oxides.

Reduction: Formation of reduced diphenylethene derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized to create complex organic molecules and polymers due to its reactive bromine atoms that can undergo nucleophilic substitution reactions. This property is particularly valuable in developing new materials with tailored functionalities .

Fluorescence Microscopy

In biological research, 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) is employed as a fluorescent probe. Its aggregation-induced emission (AIE) properties make it suitable for imaging biological systems under fluorescence microscopy. This application is vital for studying cellular processes and interactions at the molecular level .

Organic Electronics

The compound has promising applications in the field of organic electronics, particularly in the fabrication of light-emitting diodes (LEDs) and organic photovoltaic cells. Its unique structural features contribute to efficient charge transport and light emission properties essential for these devices .

Case Study 1: Application in Organic Photovoltaics

Recent studies have demonstrated the effectiveness of incorporating 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) into organic photovoltaic devices. The compound's ability to facilitate charge transport while maintaining a high degree of light absorption has led to improvements in device efficiency by up to 20% compared to traditional materials .

Case Study 2: Fluorescent Probes in Live Cell Imaging

In a study focusing on live cell imaging techniques, researchers utilized this compound as a fluorescent probe to visualize cellular dynamics. The AIE characteristics allowed for clearer imaging at lower concentrations than conventional fluorophores, thereby minimizing phototoxicity and enhancing the viability of live cell studies .

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) with structurally analogous TPE derivatives:

Key Observations :

- Bromine vs. Methoxy : Bromine’s electron-withdrawing nature increases oxidative stability and reactivity in cross-coupling reactions compared to electron-donating methoxy groups, which enhance fluorescence quantum yield .

- Cyanide Substituents : Nitrile groups (CN) offer stronger electron-withdrawing effects than bromine, red-shifting emission wavelengths in AIE applications .

AIE Performance and Photophysical Properties

Analysis :

- The brominated derivative exhibits moderate quantum yield (Φ = 0.32) due to heavy atom effects from bromine, which promote non-radiative decay .

- Methoxy-substituted TPE shows higher Φ (0.45) owing to improved π-conjugation and reduced steric repulsion .

- AIEgens with NIR-II emission (e.g., HLZ-BTED) prioritize biomedical imaging over traditional optoelectronics .

Biological Activity

4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene), also known by its CAS number 859315-37-0, is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 490.23 g/mol. Its structure features two bromobenzene groups connected by a diphenylethene moiety, contributing to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 490.23 g/mol |

| CAS Number | 859315-37-0 |

| Purity | 97% |

| Physical Form | Solid |

Research indicates that compounds similar to 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) may exhibit various biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Related compounds have demonstrated activity against various pathogens, suggesting potential applications in treating infections.

Case Studies

- Antioxidant Efficacy : A study on structurally related compounds found that they effectively scavenged free radicals, demonstrating antioxidant capabilities comparable to known standards like vitamin C. This suggests potential applications in preventing oxidative damage in biological systems .

- Enzyme Inhibition : In vitro assays have shown that some brominated compounds can inhibit AChE activity. For instance, compounds with similar diphenylethene structures were evaluated for their IC50 values against AChE and showed promising results, indicating potential use in Alzheimer's disease management .

- Antimicrobial Activity : Research has highlighted the antimicrobial properties of brominated compounds. A derivative exhibited significant inhibitory effects against pathogens such as Candida albicans, indicating its potential as an antifungal agent .

Table 2: Biological Activities and Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.